

An In-depth Technical Guide to Acid-PEG2-NHS Ester: Properties and Applications

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Compound of Interest

Compound Name: Acid-PEG2-NHS ester

Cat. No.: B8114217

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for **Acid-PEG2-NHS ester**, a heterobifunctional crosslinker widely used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other protein modifications.

Core Chemical Properties

Acid-PEG2-NHS ester is a versatile molecule featuring a carboxylic acid and an N-hydroxysuccinimide (NHS) ester, separated by a two-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential and specific conjugation of two different molecules. The PEG spacer enhances the solubility and flexibility of the linker, which can be advantageous in biological systems.^[1]

Physicochemical Characteristics

A summary of the key physicochemical properties of **Acid-PEG2-NHS ester** is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₁₂ H ₁₇ NO ₈	[2]
Molecular Weight	303.27 g/mol	[1][2]
Purity	≥95%	[1]
Appearance	White to off-white solid	
Solubility	Soluble in anhydrous DMSO and DMF	

Storage and Handling

Proper storage and handling are crucial to maintain the reactivity of **Acid-PEG2-NHS ester**.

Condition	Recommendation	Reference
Storage Temperature	-20°C	
Handling	Store in a dry environment, protected from light. Use anhydrous solvents like DMSO or DMF for reconstitution. Avoid moisture to prevent hydrolysis of the NHS ester. It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use and do not store them.	

Reactivity and Stability

The utility of **Acid-PEG2-NHS ester** lies in the reactivity of its terminal functional groups. The NHS ester reacts efficiently with primary amines to form stable amide bonds, while the

carboxylic acid can be coupled to amines or other nucleophiles.

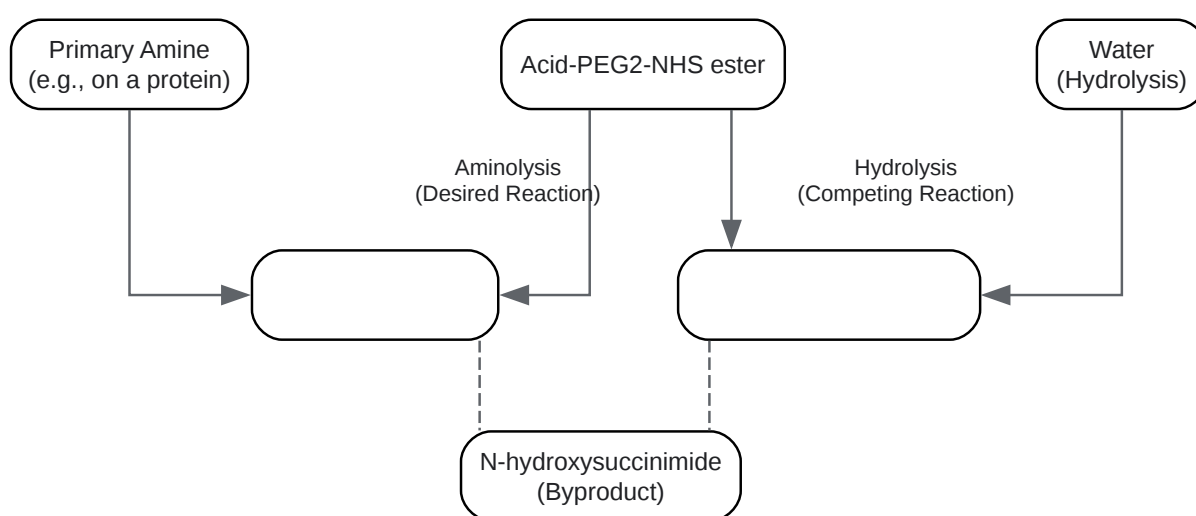
NHS Ester Reactivity and Hydrolysis

The primary reaction of the NHS ester is with the primary amines found on proteins (e.g., the side chain of lysine residues or the N-terminus) to form a stable amide bond. This reaction is most efficient in the pH range of 7.2 to 8.5. However, the NHS ester is susceptible to hydrolysis, which is a competing reaction that increases with pH.

The following table summarizes the hydrolysis rates of NHS esters at different pH values and temperatures.

pH	Temperature (°C)	Half-life of Hydrolysis	Reference
7.0	0	4-5 hours	
8.6	4	10 minutes	
8.0	Room Temperature	~1 hour	

The competition between the desired aminolysis (reaction with amine) and the undesired hydrolysis is a critical consideration in experimental design.



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Reaction pathway of **Acid-PEG2-NHS ester**.

Experimental Protocols

The following are generalized protocols for the use of **Acid-PEG2-NHS ester** in protein labeling. The specific conditions may need to be optimized for your particular application.

General Protein Labeling with NHS Ester

This protocol describes the basic steps for conjugating an NHS ester to a protein.

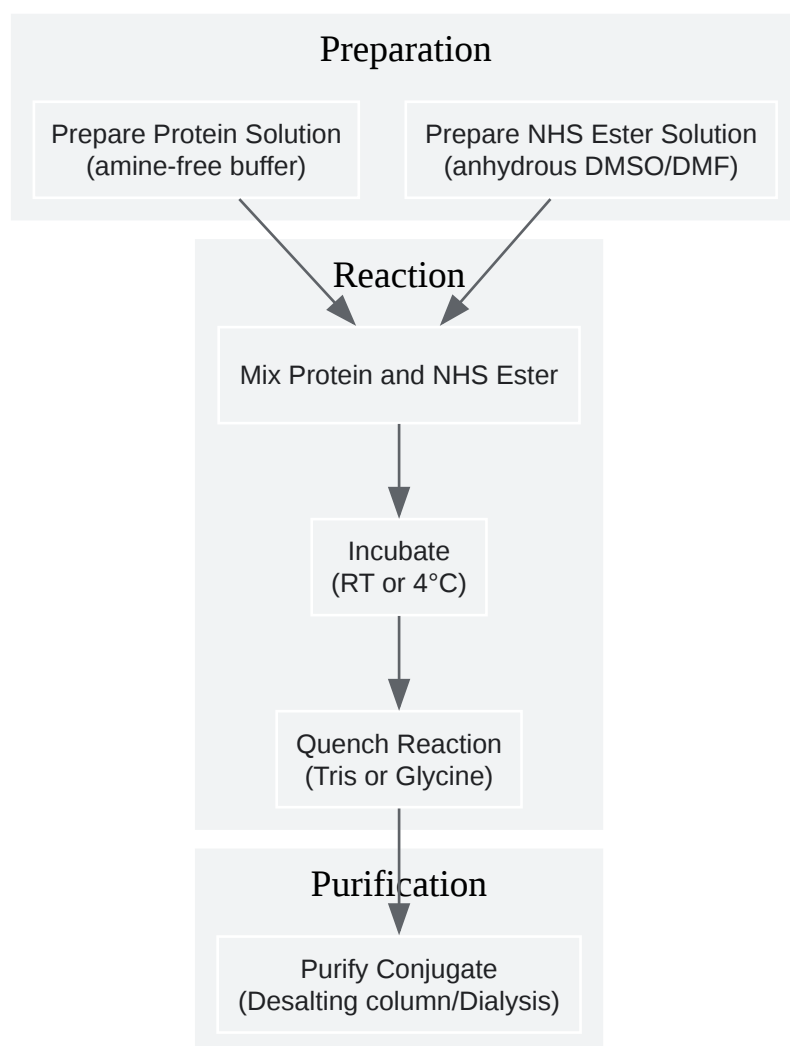
Materials:

- Protein solution (5-20 mg/mL in an amine-free buffer)
- **Acid-PEG2-NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS) or 0.1 M bicarbonate buffer (pH 8-9)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Desalting column or dialysis equipment for purification

Procedure:

- **Prepare the Protein:** Dissolve the protein in the Reaction Buffer at a concentration of 5-20 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.
- **Prepare the NHS Ester Solution:** Immediately before use, dissolve the **Acid-PEG2-NHS ester** in a minimal amount of anhydrous DMF or DMSO. A stock concentration of 10 mM is often used.
- **Conjugation Reaction:** Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.

- **Quench the Reaction:** Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
- **Purification:** Remove excess, unreacted NHS ester and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.



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General experimental workflow for protein labeling.

Applications in Drug Development

Acid-PEG2-NHS ester is particularly valuable in the field of drug development, especially for the creation of Antibody-Drug Conjugates (ADCs). In this context, the NHS ester can be used

to attach a linker-payload to the antibody, while the terminal carboxylic acid can be used for further modifications or to attach the linker to the drug. The PEG spacer can improve the pharmacokinetic properties of the resulting ADC.

Conclusion

Acid-PEG2-NHS ester is a versatile and valuable tool for researchers and scientists in various fields. Its well-defined chemical properties, coupled with established protocols for its use, make it a reliable choice for bioconjugation applications. Understanding its reactivity, particularly the competition between aminolysis and hydrolysis, is key to designing successful experiments and achieving high-quality conjugates for research and therapeutic development.

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References

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- 2. Acid-PEG2-NHS ester | CAS#:2752068-22-5 | Chemsrce [chemsrc.com]
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